4-amino-N-(1-hydroxybutan-2-yl)benzamide

Fragment-based drug discovery Crystallographic fragment screening Protein–protein interaction

Fragment screening against protein-protein interfaces demands validated starting points. 4-Amino-N-(1-hydroxybutan-2-yl)benzamide (CAS 331851-71-9) is a confirmed crystallographic hit against the spliceosome Aar2/RNaseH complex (PDB 7FNH, 1.57 Å). • 1.57 Å co-crystal structure (PDB 7FNH) enables immediate structure-guided optimization without initial co-crystallization. • One of 269 F2X-Universal Library hits mapped across 10 distinct Aar2/RNaseH binding sites. • (2R)-enantiomer with experimentally validated binding pose-eliminates stereochemical ambiguity for fragment growing and docking studies.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 331851-71-9
Cat. No. B2452990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1-hydroxybutan-2-yl)benzamide
CAS331851-71-9
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCCC(CO)NC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H16N2O2/c1-2-10(7-14)13-11(15)8-3-5-9(12)6-4-8/h3-6,10,14H,2,7,12H2,1H3,(H,13,15)
InChIKeyGAMWLCYIWNUQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(1-hydroxybutan-2-yl)benzamide (CAS 331851-71-9) for Fragment-Based Screening: Procurement-Relevant Structural and Crystallographic Profile


4-Amino-N-(1-hydroxybutan-2-yl)benzamide (CAS 331851-71-9) is a secondary benzamide featuring a 4-amino substituent on the phenyl ring and a chiral 1-hydroxybutan-2-yl side chain. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, it falls within the Rule-of-Three compliant fragment space typical of crystallographic fragment libraries [1]. The compound has been deployed as part of the 1,103-member F2X-Universal Library and was identified as a crystallographic hit (fragment code P07C05) against the Aar2/RNaseH protein–protein complex of the yeast spliceosome, with its bound-state structure deposited as PDB 7FNH at 1.57 Å resolution [2]. This structural validation distinguishes it from untested benzamide congeners and provides a basis for structure-guided optimization.

Why In-Class Benzamide Fragments Cannot Substitute for 4-Amino-N-(1-hydroxybutan-2-yl)benzamide in Aar2/RNaseH-Targeted Screening


Benzamide-based fragments are common in screening libraries, yet their binding site preferences and pose geometries are exquisitely sensitive to even single substituent changes. Within the Aar2/RNaseH fragment-screening campaign, the F2X-Universal Library produced 269 hits distributed across 10 distinct binding sites, demonstrating that structurally similar fragments can engage entirely different protein surface features [1]. The 4-amino group on the target compound serves as a dual hydrogen-bond donor/acceptor, enabling interactions that are sterically and electronically inaccessible to the des-amino analog N-(1-hydroxybutan-2-yl)benzamide. Substituting a generic benzamide fragment without the 4-amino motif would risk losing both the specific binding site occupancy and the experimentally validated pose orientation confirmed by the 1.57 Å crystal structure PDB 7FNH.

Quantitative Differentiation Evidence: 4-Amino-N-(1-hydroxybutan-2-yl)benzamide vs. Closest Analogs


Crystallographically Confirmed Binding Site Occupancy at the Aar2/RNaseH Interface vs. Des-Amino Analog

The target compound (F2X-Universal fragment P07C05) yielded a well-resolved electron density map permitting unambiguous placement of the (2R)-enantiomer within a specific binding site on the Aar2/RNaseH complex at 1.57 Å resolution, as deposited in PDB 7FNH [1]. By contrast, the des-amino analog N-(1-hydroxybutan-2-yl)benzamide lacks the 4-amino substituent and has no corresponding bound-state structure in this system, meaning its binding site occupancy and pose at the Aar2/RNaseH interface remain unvalidated. The presence of the 4-amino group introduces a hydrogen-bonding functionality at the para position of the benzamide ring that is structurally resolved in the electron density and is absent in the des-amino comparator.

Fragment-based drug discovery Crystallographic fragment screening Protein–protein interaction Spliceosome Aar2/RNaseH

Fragment Library Provenance and Physicochemical Differentiation from Generic Benzamide Building Blocks

The target compound is a member of the F2X-Universal Library, a curated collection of 1,103 fragments explicitly designed for crystallographic screening and filtered to exclude PAINS (Pan-Assay Interference Compounds) while maximizing 3D-pharmacophore diversity [1]. Its molecular weight (208.26 Da), hydrogen-bond donor count (3: primary amine, secondary amide NH, and hydroxyl), and hydrogen-bond acceptor count (3: amide carbonyl, hydroxyl oxygen, amine nitrogen) place it within the Rule-of-Three guidelines (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) for fragment-based screening, whereas many generic benzamide building blocks with larger substituents exceed these thresholds, compromising solubility and ligand efficiency [1][2].

Fragment library design Rule of Three Chemical diversity Crystallographic screening F2X-Universal

Stereochemically Defined (2R)-Enantiomer as a Crystallographic Hit vs. Racemic or (2S)-Benzamide Analogs

The electron density map in PDB 7FNH unambiguously resolves the fragment as the (2R)-enantiomer, 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide, indicating stereospecific recognition by the Aar2/RNaseH binding site [1]. The (S)-enantiomer and racemic mixtures of N-(1-hydroxybutan-2-yl)benzamide derivatives lack this crystallographic validation in the same system. Furthermore, only one of the two possible enantiomers (2R vs. 2S) is accommodated in the experimentally observed binding pose, as determined by the fit to the electron density at 1.57 Å resolution.

Stereochemistry Chiral fragment Enantiomer-specific binding Crystallographic fragment screening PDB 7FNH

Validated Application Scenarios for 4-Amino-N-(1-hydroxybutan-2-yl)benzamide Based on Crystallographic and Library Evidence


Structure-Guided Optimization of Aar2/RNaseH Protein–Protein Interaction Modulators

Medicinal chemistry teams pursuing spliceosome-targeted therapeutics can use this fragment as a validated starting point for fragment growing or merging strategies, leveraging the 1.57 Å co-crystal structure (PDB 7FNH) to rationally design analogs that extend from the benzamide core into adjacent binding pockets [1]. The crystallographically confirmed binding pose eliminates the need for initial co-crystallization trials, accelerating the design–synthesis–testing cycle.

Calibration and Validation of Crystallographic Fragment Screening Workflows

Core facilities and screening platforms (e.g., FragMAX-type installations) can employ this fragment as a positive control for crystal soaking and PanDDA data processing pipelines targeting protein–protein complexes, given its confirmed hit status in one of the largest publicly deposited crystallographic fragment screening campaigns (917 fragments screened, 269 hits) [1].

Computational Benchmarking of Fragment Docking and Scoring Algorithms

Computational chemistry groups can use the PDB 7FNH structure as a benchmark for evaluating fragment docking pose prediction accuracy, as the (2R)-enantiomer placement provides a high-resolution experimental reference (1.57 Å) for scoring function validation against a protein–protein interface target, a context underrepresented in common docking benchmarks [1].

Chemical Biology Probe Development for Spliceosomal RNaseH-like Domain Functional Studies

Academic laboratories investigating the role of the Prp8 RNaseH-like domain in spliceosome assembly can use this fragment, alone or in combination with other F2X-Universal hits occupying distinct sites, as a tool compound to probe the functional consequences of Aar2/RNaseH interface perturbation, supported by the multi-site binding landscape mapped in the original screening publication [1].

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